(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide
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Overview
Description
The compound “(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6’-5,7-dihydrocyclopenta[b]pyridine]-3’-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, characterized by multiple fluorine atoms and a spirocyclic framework, suggests it may possess interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperidine and pyridine rings, introduction of the trifluoromethyl groups, and the spirocyclic structure. Typical synthetic routes might include:
Formation of the Piperidine Ring: This could involve cyclization reactions starting from appropriate precursors.
Introduction of Trifluoromethyl Groups: This step might use reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Spirocyclization: The formation of the spirocyclic structure could involve intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would need to be carefully controlled.
Use of Catalysts: Catalysts might be employed to increase the efficiency of certain steps.
Purification Techniques: Techniques such as chromatography and crystallization would be essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups suggests it could be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions might target specific functional groups such as carbonyls.
Substitution: The trifluoromethyl groups and other substituents could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound’s unique structure suggests it could have various scientific research applications:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure and possible biological activity.
Pharmacology: Study of its interactions with biological targets, such as enzymes or receptors.
Materials Science: Use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: The compound could act as an inhibitor or activator of specific enzymes or receptors.
Pathways Involved: The compound might influence specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6’-5,7-dihydrocyclopenta[b]pyridine]-3’-carboxamide: Similar compounds might include other spirocyclic piperidine derivatives with trifluoromethyl groups.
Comparison: Compared to other similar compounds, this compound might exhibit unique properties due to its specific substituents and spirocyclic structure.
Properties
Molecular Formula |
C29H23F6N5O3 |
---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide |
InChI |
InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m0/s1 |
InChI Key |
QIVUCLWGARAQIO-XBPKIMQHSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
Canonical SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
Origin of Product |
United States |
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